Lithospermic acid

Overview

Description

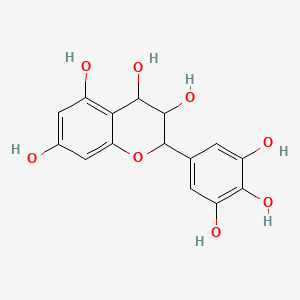

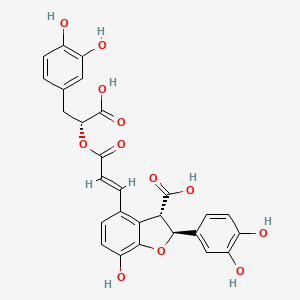

Lithospermic acid is a natural product found in Salvia miltiorrhiza, Origanum vulgare, and other organisms . It is a plant-derived polycyclic phenolic carboxylic acid isolated from Salvia miltiorrhiza, and has antioxidative and hepatoprotective activity .

Synthesis Analysis

The total synthesis of Lithospermic acid features an asymmetric alkylation via C−H bond activation to assemble the dihydrobenzofuran core of the natural product . This was accomplished via a chiral imine-directed C−H bond functionalization .Molecular Structure Analysis

The molecular formula of Lithospermic acid is C27H22O12 . The IUPAC name is (2 S ,3 S )-4- [ ( E )-3- [ (1 R )-1-carboxy-2- (3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2- (3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid .Chemical Reactions Analysis

The degradation of Lithospermic acid follows pseudo-first-order kinetics . The apparent degradation kinetic constants increased as the initial pH value of the phosphate buffer increased .Physical And Chemical Properties Analysis

The molecular weight of Lithospermic acid is 538.5 g/mol . It has a complex structure exhibiting chirality, which prevents the cost-effective chemical synthesis of this natural compound .Scientific Research Applications

Lithospermic Acid: A Comprehensive Analysis of Scientific Research Applications

Antioxidant Potential: Lithospermic acid exhibits a high antioxidant potential, effectively preventing the production of superoxide radicals and lipid peroxidation. This property is crucial in protecting tissues from the harmful effects of reactive oxygen species .

Skin Barrier Restoration: In dermatological research, Lithospermic acid has shown promise in restoring the skin barrier. It has been used in microemulsion delivery systems to treat psoriasis-like dermatitis due to its antioxidation and anti-inflammation abilities .

Metabolic Enzyme Interaction: Lithospermic acid interacts with enzymes involved in lipid metabolism regulation, such as Carbonic Anhydrase VA and Pancreatic Lipase. Computational approaches have predicted its binding affinity and stability towards these enzymes .

Pharmaceutical Analysis: The compound’s degradation kinetics and mechanisms have been studied using Q-NMR combined with HPLC-MS methods, demonstrating its stability and potential for pharmaceutical applications .

Mechanism of Action

Target of Action

Lithospermic Acid (LA), a plant-derived polycyclic phenolic carboxylic acid, primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-Activated Protein Kinase α (AMPKα) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . AMPKα is an enzyme that plays a role in cellular energy homeostasis .

Mode of Action

LA activates Nrf2 and promotes the phosphorylation of AMPKα . This activation leads to an increase in nuclear translocation and phosphorylation of Nrf2, promoting the Nrf2/HO-1 pathway . LA also selectively activates endothelial Nitric Oxide Synthase (eNOS), which plays a crucial role in regulating vascular function .

Biochemical Pathways

The activation of Nrf2 by LA leads to the promotion of the Nrf2/HO-1 pathway . This pathway plays a critical role in cellular defense against oxidative stress. The activation of AMPKα by LA leads to the promotion of eNOS, which is crucial for vascular function .

Result of Action

LA has been identified for its pharmacological management for neuroprotection and hepatoprotection . It has been shown to ameliorate myocardial ischemia and reperfusion injury by reducing oxidative stress and cardiomyocytes apoptosis . It also attenuates infarct area and decreases levels of Troponin T (TnT) and Creatine Kinase-MB (CK-MB) in plasma following myocardial ischemia and reperfusion surgery .

Action Environment

The action of LA can be influenced by environmental factors such as oxygen levels. For instance, under low oxygen conditions, LA undergoes a degradation process . This suggests that the efficacy and stability of LA could be affected by environmental conditions such as oxygen levels.

Safety and Hazards

Future Directions

Lithospermic acid has been used in research on various plant secondary metabolites . It has antioxidation and anti-inflammation abilities . Due to the inappropriate molecular weight for topical penetration through the stratum corneum, Lithospermic acid was loaded into the well-developed microemulsion delivery system for IMQ-induced psoriasis-like dermatitis treatment . The results implied that Lithospermic acid might represent a possible new therapeutic agent for psoriasis treatment .

properties

IUPAC Name |

(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZQBMQZMKFSRV-RGKBJLTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314665 | |

| Record name | (+)-Lithospermic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithospermic acid | |

CAS RN |

28831-65-4 | |

| Record name | (+)-Lithospermic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28831-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Lithospermic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHOSPERMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

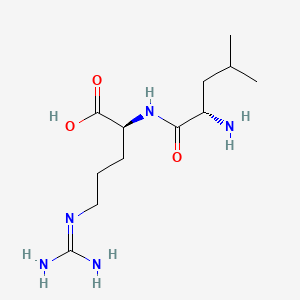

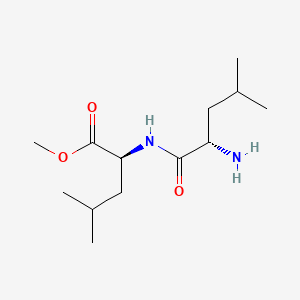

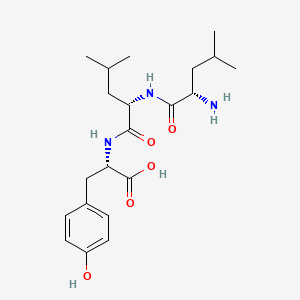

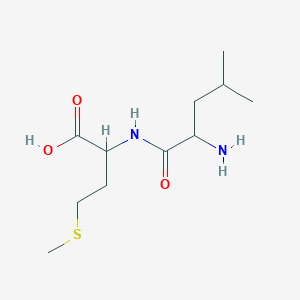

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of LA is C36H30O16, and its molecular weight is 718.59 g/mol.

ANone: Yes, numerous research papers utilize spectroscopic methods to characterize LA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed to confirm its structure and analyze its presence in various samples. [, , , , ]

ANone: Research suggests LA exerts its effects through multiple pathways. One well-studied target is the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. LA demonstrates inhibitory activity against ACE, contributing to its antihypertensive properties. [] Additionally, LA has been shown to activate Nrf2, a transcription factor involved in cellular antioxidant defense mechanisms. [] Another significant target is the HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication. LA acts as a non-covalent inhibitor of NC, hindering the virus's ability to replicate. []

ANone: LA's interaction with its targets leads to various beneficial effects:

- Antioxidant Effects: LA demonstrates potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. It achieves this by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , ]

- Anti-inflammatory Effects: LA exhibits anti-inflammatory activity, potentially by modulating cytokine production and reducing inflammatory cell infiltration. [, ]

- Cardioprotective Effects: LA protects against myocardial ischemia-reperfusion injury by activating eNOS and the Nrf2/HO-1 signaling pathway via phosphorylation of AMPKα. []

- Hepatoprotective Effects: LA safeguards the liver against damage induced by toxins like carbon tetrachloride (CCl4), likely through its antioxidant and anti-inflammatory properties. []

- Anti-HIV Activity: LA's inhibitory action on HIV-1 NC makes it a promising candidate for developing novel anti-HIV therapies. []

ANone: Studies in rats reveal that LA is rapidly absorbed and widely distributed to peripheral tissues after administration. [, ] It undergoes enterohepatic circulation, implying that it's reabsorbed from the intestines after initial metabolism. LA is primarily eliminated through biliary excretion, meaning it's metabolized in the liver and excreted in bile. [, ]

ANone: Research suggests a strong structure-activity relationship for LA and its analogs. For instance, magnesium lithospermate B and lithospermic acid B, both tetramers of caffeic acid and structurally similar to LA, display greater protective effects on renal cells compared to lithospermic acid (a trimer) or rosmarinic acid (a dimer). [] This highlights the importance of the size and specific structural features of LA analogs for their biological activity. [, ]

ANone: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and diode-array detection (DAD) are commonly used for qualitative and quantitative analysis of LA in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , ]

ANone: While specific regulations vary between countries, quality control measures for LA typically involve ensuring its identity, purity, and content in plant materials, extracts, and formulations. This is usually accomplished through standardized analytical methods like HPLC and appropriate reference standards. []

ANone: In vitro studies demonstrate LA's protective effects against various cellular insults, such as hypoxia-reoxygenation injury in renal cells [] and carbon tetrachloride-induced oxidative damage in liver cells. [] Animal models further support these findings, showing that LA protects against myocardial ischemia-reperfusion injury, [] attenuates intestinal injury caused by ischemia-reperfusion, [] and ameliorates psoriasis-like dermatitis in mice. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.